molecular formula C12H18N2O2 B1321248 2-(Dipropylamino)isonicotinic acid CAS No. 597564-11-9

2-(Dipropylamino)isonicotinic acid

Cat. No. B1321248
M. Wt: 222.28 g/mol
InChI Key: GEZXWYXVYBSDDQ-UHFFFAOYSA-N
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Description

2-(Dipropylamino)isonicotinic acid is a chemical compound with the molecular formula C12H18N2O2 . It is a derivative of isonicotinic acid, which is an organic compound with a carboxylic acid substituent at the 4-position . The compound is also known as 2-(dipropylamino)pyridine-4-carboxylic acid .


Synthesis Analysis

A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .


Molecular Structure Analysis

The molecular structure of 2-(Dipropylamino)isonicotinic acid includes a pyridine ring with a carboxylic acid group at the 4-position and a dipropylamino group at the 2-position . The compound has a molecular weight of 258.74 g/mol . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxylic group results in zigzag and linear molecular packing modes .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Dipropylamino)isonicotinic acid are not well-documented, it is known that isoniazid, a derivative of isonicotinic acid, induces a post-translational modification (PTM) of histones, lysine isonicotinylation (K inic), also called 4-picolinylation, in cells and mice .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Dipropylamino)isonicotinic acid include a molecular weight of 258.74 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, rotatable bond count of 6, exact mass of 258.1135055 g/mol, monoisotopic mass of 258.1135055 g/mol, topological polar surface area of 53.4 Ų, heavy atom count of 17, and a formal charge of 0 .

Scientific Research Applications

Plant Physiology and Biochemical Mutants

Isonicotinic acid has been utilized in plant physiology research. A study by Zelitch and Berlyn (1982) demonstrated its use in obtaining isonicotinic acid hydrazide (INH)-resistant tobacco callus cells. The research revealed that INH resistance in some cell lines was associated with decreased inhibition of NAD-dependent glycine decarboxylation activity in mitochondrial preparations, a finding transferable from callus to regenerated plants and through seed progeny. This showcases isonicotinic acid's role in studying and producing biochemical mutants in higher plants (Zelitch & Berlyn, 1982).

Mycobacterium tuberculosis Research

A significant application of isonicotinic acid derivatives is in the study of Mycobacterium tuberculosis. Banerjee et al. (1994) identified the mycobacterial inhA gene, which confers resistance to both isoniazid (isonicotinic acid hydrazide, INH) and ethionamide in M. smegmatis and M. bovis, suggesting that InhA is a primary target of INH and ethionamide (Banerjee et al., 1994).

Luminescence and Coordination Complexes

Isonicotinic acid has also been used in the synthesis of coordination complexes with luminescence properties. Yuan and Liu (2005) reported the synthesis of a silver(I) coordination dimer with isonicotinic acid, displaying excellent fluorescence property, highlighting its potential in fluorescence probing and the construction of multi-dimensional metal-organic networks (Yuan & Liu, 2005).

Neurotropic and Cardiotropic Effects

Samvelian et al. (1992) studied the neurotropic and cardiotropic effects of new derivatives of isonicotinic acid. This research provided insights into the potential impact of these derivatives on neurological and cardiac functions, contributing to a better understanding of their broader applications (Samvelian et al., 1992).

Tuberculosis Drug Mechanism

Seydel et al. (1976) conducted a quantitative structure-activity study on 2-substituted isonicotinic acid hydrazides, correlating their properties with antibacterial activities. This research is critical for understanding the mechanism of action of tuberculostatic drugs derived from isonicotinic acid (Seydel et al., 1976).

Safety And Hazards

While specific safety and hazard information for 2-(Dipropylamino)isonicotinic acid is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

While future directions for 2-(Dipropylamino)isonicotinic acid are not well-documented, it is known that isonicotinic acid and its derivatives have not been commercialized for agricultural use due to their phytotoxicity effects .

properties

IUPAC Name

2-(dipropylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-7-14(8-4-2)11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZXWYXVYBSDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dipropylamino)isonicotinic acid

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